molecular formula C21H15NO3S B11569843 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B11569843
M. Wt: 361.4 g/mol
InChI Key: ZWIVZEKERSOZJP-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving thiophene-2-carboxylic acid and appropriate reagents.

    Coupling Reaction: The final step involves coupling the benzofuran and thiophene moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiophene derivatives.

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzoyl)-4-benzylpiperidine: Shares the benzoyl group but differs in the core structure.

    Thiophene-2-carboxamide derivatives: Similar thiophene moiety but different substituents.

Uniqueness

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to its combination of benzofuran, thiophene, and benzoyl groups This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H15NO3S/c1-13-8-10-14(11-9-13)19(23)20-18(15-5-2-3-6-16(15)25-20)22-21(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24)

InChI Key

ZWIVZEKERSOZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4

Origin of Product

United States

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